1-(3-Chlorophenyl)piperazine-2,3-dione

Description

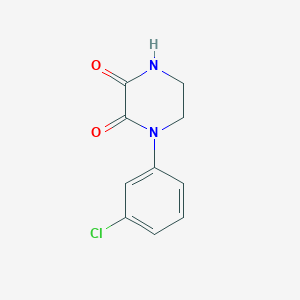

Structure

2D Structure

3D Structure

Properties

CAS No. |

401794-91-0 |

|---|---|

Molecular Formula |

C10H9ClN2O2 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

1-(3-chlorophenyl)piperazine-2,3-dione |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-3,6H,4-5H2,(H,12,14) |

InChI Key |

XAVSJMKEALZRGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Piperazine 2,3 Dione

Strategies for the Construction of the Piperazine-2,3-dione Ring System

The formation of the piperazine-2,3-dione scaffold is a critical aspect of the synthesis of the target compound. Several strategic approaches can be considered for the assembly of this heterocyclic core.

Cyclocondensation Approaches to 2,3-Diones

Cyclocondensation reactions represent the most classical and direct route to the piperazine-2,3-dione system. This strategy typically involves the formation of two amide bonds to close the six-membered ring. A primary method involves the reaction of an appropriately substituted ethylenediamine (B42938) precursor with an oxalic acid derivative.

Specifically, the synthesis could commence from N-(3-chlorophenyl)ethane-1,2-diamine. The reaction of this diamine with a derivative of oxalic acid, such as oxalyl chloride (ClCOCOCl) or a dialkyl oxalate (B1200264) like diethyl oxalate (EtOOCCOOEt), would lead to a double acylation followed by intramolecular cyclization to yield 1-(3-Chlorophenyl)piperazine-2,3-dione. This type of cyclocondensation is a fundamental method for the formation of various heterocyclic diones. The choice of the oxalic acid derivative and reaction conditions, such as temperature and the use of a base to scavenge the HCl produced from oxalyl chloride, would be critical in optimizing the yield.

The general mechanism for this type of (3 + 2)-cyclocondensation is a cornerstone in the synthesis of five and six-membered heterocyclic rings, where a three-atom component (the diamine) reacts with a two-atom component (the oxalate derivative). nih.govbeilstein-journals.org

Ring Annulation or Ring Expansion/Contraction Syntheses

Ring annulation, the process of building a new ring onto a pre-existing molecular fragment, offers an alternative pathway. nih.gov In the context of this compound, an annulation strategy could involve starting with a precursor that already contains the N-(3-chlorophenyl) moiety and building the dione (B5365651) ring onto it. For instance, a palladium-catalyzed annulation of an aniline (B41778) with a suitable three-carbon component could be envisioned to construct the piperazine (B1678402) framework. figshare.com

While specific examples for piperazine-2,3-dione are not prevalent, general methods for piperazine ring construction via annulation have been developed. These often involve the reaction of 1,2-diamines with reagents that provide a two-carbon linker, effectively closing the ring. nih.gov Adapting such a method would require a specialized reagent that installs the adjacent carbonyl groups.

Ring expansion or contraction strategies are less common for this particular system but remain a theoretical possibility. For example, the oxidative cleavage of a larger bicyclic system or the rearrangement of a five-membered ring precursor could potentially yield the desired six-membered piperazine-2,3-dione ring.

Post-Synthetic Functionalization of Pre-formed Piperazine Rings Leading to Dione Formation

An alternative synthetic philosophy involves the formation of the 1-(3-chlorophenyl)piperazine (B195711) ring first, followed by the introduction of the ketone functionalities. This approach would rely on the selective oxidation of the carbon atoms at the 2 and 3 positions of the pre-formed piperazine ring.

This transformation is challenging due to the need for selective oxidation of the C-H bonds adjacent (alpha) to the nitrogen atoms. Strong oxidizing agents like potassium permanganate (B83412) have been used to oxidize the α-position of N-heterocycles, such as in the oxidation of 1-(arylazo)piperidines to the corresponding piperidin-2-ones. rsc.org However, achieving a double oxidation to a 2,3-dione without cleaving the ring would require carefully controlled reaction conditions. The presence of two nitrogen atoms in the piperazine ring complicates this approach, as the ring is susceptible to over-oxidation and decomposition. Modern catalytic methods using transition metals or photoredox catalysis, which are known to facilitate C-H functionalization, could offer a potential, albeit unexplored, avenue for this transformation.

Introduction and Modification of the 3-Chlorophenyl Moiety

The installation of the 3-chlorophenyl group onto the piperazine nitrogen is a key step that can be achieved either by building the ring using a pre-arylated precursor or by arylating a pre-formed piperazine ring.

Direct N-Arylation Methods for Substituted Piperazines

Modern cross-coupling reactions provide powerful tools for the direct N-arylation of piperazine or its derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. This reaction could be employed to couple piperazine-2,3-dione (if synthesized first) with an aryl halide like 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This approach offers high efficiency and functional group tolerance. Facile palladium-catalyzed methodologies have been developed for the synthesis of various biologically relevant arylpiperazines under aerobic conditions. organic-chemistry.org

Synthesis of Key Precursors such as 1-(3-Chlorophenyl)piperazine Derivatives

The most widely documented route to compounds containing the 1-(3-chlorophenyl)piperazine substructure involves a multi-step synthesis starting from 3-chloroaniline (B41212). This approach builds the piperazine ring onto the aromatic amine, creating the key precursor which could then, in theory, be functionalized to the 2,3-dione.

A common industrial method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This reaction is typically carried out in a high-boiling solvent such as xylene or dimethylbenzene under reflux conditions. google.com An alternative and frequently used starting material is diethanolamine, which is first chlorinated with an agent like thionyl chloride (SOCl₂) to produce bis(2-chloroethyl)amine hydrochloride in situ or as an isolated intermediate. This intermediate is then reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. google.comgoogle.com

The table below summarizes a typical synthetic sequence for the key precursor, 1-(3-Chlorophenyl)piperazine hydrochloride.

| Step | Reactants | Reagents/Solvents | Key Transformation | Yield |

| 1 | Diethanolamine | Thionyl Chloride, Chloroform | Chlorination of hydroxyl groups | 62% |

| 2 | 3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride | Dimethylbenzene | Cyclization to form piperazine ring | 86% |

This precursor is a versatile intermediate for numerous pharmaceutical agents. For example, it can be further alkylated, such as with 1-bromo-3-chloropropane, to generate other important intermediates. google.comgoogle.com The synthesis of 1-(3-chlorophenyl)piperazine is a well-established process, providing a reliable source of the key fragment needed for the synthesis of the target dione.

Analysis of this compound: A Review of Current Scientific Literature

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound "this compound." While extensive research exists for the related precursor, 1-(3-Chlorophenyl)piperazine, which is a well-known intermediate in the synthesis of pharmaceuticals like Trazodone (B27368), detailed studies on its 2,3-dione derivative are not present in the reviewed materials.

The specific structural feature of the 2,3-dione—the presence of two ketone groups on the piperazine ring—differentiates it significantly from its parent compound. The synthesis, chemical transformations, and analytical profiling of such a derivative would require distinct methodologies and would result in unique chemical properties.

Consequently, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the requested outline, as the specific research findings for the following sections are not available in the public domain:

Synthetic Methodologies and Chemical Transformations

Regioselective Halogenation Strategies on Aromatic Rings

Stereoselective Synthesis and Enantiomeric Resolution Approaches

Optimization of Reaction Conditions and Yield Enhancement

Green Chemistry Principles Applied to the Synthesis

Impurity Profiling and Identification in Synthetic Batches

Information available pertains almost exclusively to 1-(3-Chlorophenyl)piperazine and its subsequent alkylated derivatives. This includes established synthetic routes, which commonly involve the reaction of 3-chloroaniline with bis(2-chloroethyl)amine or similar precursors. globalresearchonline.netgoogle.com Furthermore, impurity profiling has been conducted on this parent compound and its derivatives, identifying potential process-related impurities. researchgate.netunodc.orggoogle.comdaicelpharmastandards.com However, none of the reviewed literature describes the oxidation of 1-(3-Chlorophenyl)piperazine to the corresponding 2,3-dione or details any of the subsequent chemical characterizations requested.

Given the strict requirement to focus solely on "this compound," and the absence of specific research data for this exact molecule, this article cannot be generated at this time. To do so would require speculation and extrapolation from a chemically distinct compound, which would not meet the standards of scientific accuracy.

Molecular Pharmacology and Target Engagement of 1 3 Chlorophenyl Piperazine 2,3 Dione Preclinical Focus

Exploration of Neurotransmitter Receptor Interactions

Serotonin (B10506) (5-HT) Receptor Subtype Affinities and Functional Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 receptors)

No specific data on the binding affinities or functional activity of 1-(3-Chlorophenyl)piperazine-2,3-dione at serotonin receptor subtypes are available in the public domain. While the related compound m-CPP is known to be a non-selective serotonin receptor agonist with notable activity at 5-HT2C receptors, this profile cannot be assumed for the dione (B5365651) derivative.

Dopamine (B1211576) (D) Receptor Subtype Affinities and Functional Modulation (e.g., D2, D3 receptors)

There is no published research detailing the binding profile or functional effects of this compound on dopamine D2 or D3 receptors. Studies on other arylpiperazine derivatives show a wide range of affinities and functional outcomes at these receptors, but this information is not specific to the requested compound.

Gamma-Aminobutyric Acid (GABA) Receptor System Modulation (e.g., GABAA receptors)

Information regarding the modulatory effects of this compound on the GABAergic system, including any potential interactions with GABA-A receptors, is not available in the existing scientific literature.

Noradrenergic and Histaminergic Receptor Ligand Binding Profiles

The binding affinities of this compound for noradrenergic and histaminergic receptors have not been reported in preclinical studies.

Investigation of Ion Channel Modulation

Voltage-Gated Sodium Channel Interactions

There is no available data from preclinical investigations into the effects of this compound on voltage-gated sodium channels.

Voltage-Gated Calcium Channel Modulation (e.g., L-type)

No preclinical studies were identified that investigated the modulatory effects of this compound on voltage-gated calcium channels, including the L-type (CaV1.x) channels. nih.govnih.gov The interaction of this specific compound with these ion channels remains undetermined.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Interactions

There is no available data from preclinical research describing any interactions between this compound and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.comnih.gov Its potential as an agonist, antagonist, or modulator of TRPV1 is currently unknown.

Enzyme Inhibition and Activation Profiles in Biochemical Pathways

An extensive search yielded no information regarding the enzyme inhibition or activation profile of this compound. Its effects on key enzymatic pathways have not been characterized in the available scientific literature.

Characterization of Intracellular Signal Transduction Cascades

No studies are available that characterize the effects of this compound on intracellular signal transduction cascades. The downstream molecular consequences of any potential target engagement by this compound are yet to be investigated.

Comparative Pharmacological Profiling with Structurally Related and Clinically Used Analogues (Preclinical)

No preclinical comparative pharmacological studies featuring this compound have been published. While research exists for analogues such as mCPP and other piperazine (B1678402) derivatives, direct comparative data for the dione variant is absent, preventing any analysis of its relative potency, selectivity, or mechanism of action. nih.gov

Structure Activity Relationship Sar Studies on 1 3 Chlorophenyl Piperazine 2,3 Dione Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

The fundamental structure of 1-(3-Chlorophenyl)piperazine-2,3-dione comprises three key pharmacophoric elements: the 3-chlorophenyl ring, the piperazine-2,3-dione core, and the spatial arrangement between them. The 3-chlorophenyl group is believed to be crucial for anchoring the molecule within the binding pocket of its biological target, likely through hydrophobic and electronic interactions. The piperazine-2,3-dione moiety, with its two carbonyl groups and a secondary amine, presents opportunities for hydrogen bonding and other polar interactions, which are often vital for receptor recognition and activation or inhibition.

Computational modeling and experimental data suggest that the relative orientation of the phenyl ring with respect to the dione (B5365651) scaffold is a critical determinant of activity. The planarity and rotational freedom around the bond connecting these two moieties can significantly influence how the molecule fits into a receptor's binding site.

Influence of Substitutions on the 3-Chlorophenyl Ring

Systematic modifications of the 3-chlorophenyl ring have provided significant insights into the SAR of this class of compounds. These alterations have explored the impact of the chlorine atom's position, the introduction of other substituents, and changes to the aromatic ring itself.

Positional Isomerism of the Chlorine Atom

The position of the chlorine atom on the phenyl ring has a profound effect on the biological activity of 1-phenylpiperazine-2,3-dione (B12275306) derivatives. While the meta (3-position) substitution is the defining feature of the parent compound, studies on related arylpiperazines have shown that moving the halogen to the ortho (2-position) or para (4-position) can drastically alter the molecule's electronic distribution and steric profile. This, in turn, affects its binding affinity and efficacy at various biological targets. For instance, in some series of arylpiperazine compounds, a shift from the meta to the ortho or para position has been shown to either enhance or diminish activity, highlighting the precise structural requirements of the target receptor.

| Compound | Chlorine Position | Relative Activity |

| 1a | 3-Chloro (meta) | Baseline |

| 1b | 2-Chloro (ortho) | Varies (target dependent) |

| 1c | 4-Chloro (para) | Varies (target dependent) |

Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups

The introduction of additional substituents onto the 3-chlorophenyl ring has been a key strategy to probe the electronic and steric requirements for activity. Adding other halogens, such as fluorine or bromine, or introducing electron-withdrawing groups (e.g., trifluoromethyl, nitro) or electron-donating groups (e.g., methoxy, methyl) can significantly modulate the molecule's properties.

| Compound | Substitution on Phenyl Ring | Electronic Effect | Observed Activity Trend |

| 2a | 3-Chloro | Electron-withdrawing | Baseline |

| 2b | 3-Chloro, 4-Fluoro | Increased electron-withdrawal | Potentially altered activity/selectivity |

| 2c | 3-Trifluoromethyl | Strong electron-withdrawal | Significant change in activity |

| 2d | 3-Methoxy | Electron-donating | Often leads to a different activity profile |

Aromatic Ring Expansion or Contraction

While less commonly explored for this specific scaffold, the replacement of the phenyl ring with other aromatic systems, such as naphthyl or pyridyl rings, can provide valuable SAR data. Expanding the aromatic system to a naphthyl group increases the molecule's size and hydrophobicity, which can lead to enhanced van der Waals interactions within a binding pocket. Conversely, replacing the phenyl ring with a heteroaromatic ring like pyridine (B92270) introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. These modifications can dramatically impact the compound's pharmacological profile, including its affinity, selectivity, and pharmacokinetic properties.

Modulation of the Piperazine-2,3-dione Scaffold

Modifications to the piperazine-2,3-dione core itself, particularly at the remaining nitrogen atom (N4), have been a fruitful area of investigation for tuning the properties of these derivatives.

Alkylation or Acylation at the Remaining Nitrogen Atom

Alkylation or acylation at the N4 position of the piperazine-2,3-dione ring introduces a new substituent that can interact with the biological target and modify the physicochemical properties of the parent compound.

N-Alkylation: The introduction of small alkyl groups, such as methyl or ethyl, can increase the lipophilicity of the molecule and may provide additional hydrophobic interactions within the binding site. Longer or bulkier alkyl chains can be used to probe the size and shape of the binding pocket.

N-Acylation: Acylation of the N4 nitrogen with various acyl groups (e.g., acetyl, benzoyl) can significantly impact the molecule's electronic properties and its ability to act as a hydrogen bond donor. The carbonyl group of the acyl moiety can act as a hydrogen bond acceptor, potentially forming new interactions with the target. Research on related 1,4-disubstituted piperazine-2,5-diones has demonstrated that N-acylation can be a powerful tool for modulating biological activity. For instance, the introduction of different benzoyl derivatives at the N4 position led to a range of activities, indicating that the nature of the acyl group is a key determinant of the compound's biological effect.

| Compound | N4-Substituent | Nature of Substituent | Potential Impact on Activity |

| 3a | -H | Hydrogen bond donor | Baseline |

| 3b | -CH₃ | Small, lipophilic alkyl | Increased lipophilicity, potential steric interactions |

| 3c | -COCH₃ | Acetyl (acyl) | Hydrogen bond acceptor, altered electronics |

| 3d | -CO-Ph | Benzoyl (acyl) | Bulky, aromatic acyl group, potential for π-π interactions |

Stereochemical Considerations and Chiral Centers within the Dione Ring

The piperazine-2,3-dione ring system can possess chiral centers, particularly when substituted at the C5 or C6 positions. The introduction of a substituent at these positions creates a stereocenter, leading to the existence of enantiomers. The absolute configuration of these chiral centers can be a critical determinant of biological activity. In many classes of drugs, it is well-established that one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to its mirror image. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

Bioisosteric Replacements within the Dione System

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design to optimize potency, selectivity, and metabolic stability. Within the this compound scaffold, the dione moiety presents several opportunities for bioisosteric replacement.

One or both of the carbonyl groups could be replaced with other functionalities to modulate the compound's electronic distribution, hydrogen bonding capacity, and metabolic susceptibility. For example, replacement of a carbonyl group with a thiocarbonyl group can alter the molecule's polarity and hydrogen bond accepting ability. Another approach could involve replacing one of the carbonyls with a methylene (B1212753) group to generate a piperazin-2-one (B30754) derivative, which would significantly change the geometry and electronic properties of the ring.

Furthermore, the entire piperazine-2,3-dione ring can be considered for replacement with other heterocyclic systems that mimic its spatial arrangement of key functionalities. The goal of such replacements would be to improve pharmacokinetic properties or to explore novel interactions with the target receptor. Research on bioisosteres of the broader piperazine (B1678402) class is extensive, with numerous examples of successful replacements leading to improved drug candidates.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For arylpiperazine derivatives, 3D-QSAR models have been successfully developed to elucidate the steric and electrostatic requirements for ligand binding to various receptors, such as serotonin (B10506) receptors.

A typical 3D-QSAR study on this compound derivatives would involve aligning a set of synthesized and biologically evaluated analogues and then using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate variations in their 3D fields with changes in biological activity. The resulting models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These models serve as valuable predictive tools to guide the design of new derivatives with potentially enhanced potency. While a specific QSAR model for this compound is not published, the principles from studies on other arylpiperazines would be directly applicable.

Ligand-Receptor Interaction Profiling through Mutagenesis and Computational Studies

Understanding how a ligand binds to its receptor at the atomic level is fundamental to rational drug design. For this compound derivatives, a combination of site-directed mutagenesis and computational modeling can provide invaluable insights into their binding mode.

Molecular docking studies can predict the preferred orientation of these ligands within the binding pocket of a target receptor. For instance, arylpiperazine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine (B1211576) receptors. Docking simulations would likely show the protonated nitrogen of the piperazine ring forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these receptors. The 3-chlorophenyl group would be expected to occupy a hydrophobic pocket, with the chlorine atom potentially forming specific interactions. The dione moiety could engage in hydrogen bonding with amino acid residues in the binding site.

Site-directed mutagenesis studies can then be used to validate these computational predictions. By systematically mutating key amino acid residues in the receptor's binding pocket and evaluating the impact on ligand binding affinity, researchers can confirm the specific interactions that are critical for recognition and activation.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is crucial for its biological activity. The piperazine ring typically adopts a chair conformation, but the presence of substituents and the dione functionality can influence its conformational preference. For this compound, the planarity of the vicinal dicarbonyls might favor a half-chair or twist-boat conformation.

The orientation of the 3-chlorophenyl group relative to the piperazine ring is also a key conformational parameter. The rotational barrier around the C-N bond connecting the phenyl ring and the piperazine nitrogen determines the accessible conformations. The lowest energy conformation will be the one that minimizes steric clashes and maximizes favorable electronic interactions. This preferred conformation is what is presented to the biological target, and therefore, understanding the conformational landscape of these molecules is essential for interpreting their SAR. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the relative energies of different conformers and to identify the most stable structures.

Preclinical Biological Evaluation and in Vivo Studies Animal Models

In Vitro Pharmacological Screening and Lead Optimization

Radioligand Displacement Assays for Receptor Binding

No data available.

Cell-Based Functional Assays (e.g., cAMP accumulation, IP3 turnover, calcium mobilization)

No data available.

High-Throughput Screening (HTS) Methodologies for Novel Activities

No data available.

In Vivo Behavioral and Physiological Assessments in Animal Models

Models for Central Nervous System (CNS) Activity (e.g., antidepressant-like, anxiolytic-like, anticonvulsant activity)

No data available.

Models for Pain and Nociception

No data available.

Assessment of Impact on Neuronal Activity in Preclinical Models

Following a comprehensive review of published preclinical studies, no specific data was found regarding the assessment of 1-(3-Chlorophenyl)piperazine-2,3-dione's impact on neuronal activity in animal models. Research detailing its effects on neurotransmitter systems, electrophysiological properties of neurons, or behavioral pharmacology is not available in the public domain.

Preclinical Metabolism and Pharmacokinetic Studies (Animal Models)

Detailed pharmacokinetic data derived from animal models for this compound is limited. The following subsections outline the specific areas where information was sought.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., rat, mouse)

No specific studies detailing the in vitro metabolic stability of this compound in either liver microsomes or hepatocytes from any preclinical species (e.g., rat, mouse) were identified. Therefore, data on its half-life (t½) or intrinsic clearance (CLint) in these systems is not available.

In Vivo Metabolite Identification and Profiling in Animal Fluids and Tissues (e.g., hydroxylation, degradation of piperazine (B1678402) moiety)

There is no available research that identifies or profiles the metabolites of this compound in vivo. Studies characterizing its biotransformation pathways, such as hydroxylation of the aromatic ring or degradation of the piperazine moiety in animal fluids or tissues, have not been published.

Assessment of Blood-Brain Barrier Penetration and Tissue Distribution in Animal Models

Information regarding the ability of this compound to cross the blood-brain barrier or its distribution profile in various tissues within animal models is not available in the scientific literature.

Excretion Pathways in Preclinical Species

No studies have been published that investigate the primary excretion pathways (e.g., renal, fecal) for this compound or its metabolites in any preclinical species.

Due to the absence of specific research data for this compound in the reviewed literature, interactive data tables could not be generated.

Advanced Analytical Methodologies for Research and Characterization of 1 3 Chlorophenyl Piperazine 2,3 Dione

Chromatographic Purity Assessment and QuantificationNo specific methods or results concerning the chromatographic analysis of 1-(3-Chlorophenyl)piperazine-2,3-dione were located. This includes:

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, DAD, RI)

Due to the absence of requisite data, the creation of data tables and a detailed discussion of research findings for this compound is not possible at this time. The available information consistently pertains to the related but structurally distinct compound, 1-(3-Chlorophenyl)piperazine (B195711) (mCPP), which does not fall within the scope of this article.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and greater resolution through the use of columns with smaller particle sizes. While specific UPLC methods for this compound are not detailed in the available literature, methods for the closely related and more widely studied 1-(3-Chlorophenyl)piperazine (m-CPP) can be adapted for UPLC systems. For instance, existing reverse-phase HPLC methods can be transferred to UPLC platforms by using columns with smaller (e.g., sub-2 µm) particles, which significantly enhances separation efficiency. sielc.com An HPLC method for m-CPP utilizes a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid, the latter being compatible with mass spectrometry. sielc.com Such methods are scalable and suitable for fast UPLC applications, allowing for rapid quantification in various matrices. sielc.com

Gas Chromatography (GC) for Volatile or Derivatized Compounds

Gas Chromatography (GC) is a well-established technique for the analysis of volatile compounds. For substances with lower volatility, like many piperazine (B1678402) derivatives, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior. semanticscholar.org GC-based methods have been successfully developed for the detection of 1-(3-Chlorophenyl)piperazine in biological samples. One such method employs a liquid-liquid extraction for sample pretreatment followed by detection using a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds like m-CPP. researchgate.net While GC is a powerful tool, techniques like GC-MS are often preferred for their superior specificity. semanticscholar.org

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Detection

The coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity, making it the gold standard for toxicological analysis and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS) has been extensively used for studying the metabolism of 1-(3-Chlorophenyl)piperazine. nih.gov Research on rat urine samples using a full-scan GC-MS procedure after acid hydrolysis, extraction, and acetylation has successfully identified m-CPP and its various metabolites. nih.govoup.com This systematic toxicological analysis procedure allows for the detection of metabolites such as hydroxy-m-CPP isomers and degradation products of the piperazine ring, including N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline (B41212). nih.govoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative determination of m-CPP in biological matrices like human plasma. nih.gov A typical LC-MS/MS method involves liquid-liquid extraction of the analyte from the plasma, followed by separation on a C18 or cyano column. nih.govresearchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring characteristic precursor-to-product ion transitions. nih.govresearchgate.net This technique achieves very low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. researchgate.net For instance, a validated method for a related impurity demonstrated an LOD of 0.01 ppm and an LOQ of 0.03 ppm. researchgate.net

Interactive Table: LC-MS/MS Parameters for Piperazine Derivatives This table summarizes typical mass spectrometry settings used for the analysis of 1-(3-Chlorophenyl)piperazine (m-CPP) and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Trazodone (B27368) | 372.2 | 176.2 | Positive ESI | nih.gov |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | 197.2 | 118.1 | Positive ESI | nih.gov |

| mCPP-D8 (Internal Standard) | - | - | Positive ESI | semanticscholar.org |

| Nefazodone (Internal Standard) | 470.5 | 274.6 | Positive ESI | nih.gov |

Advanced Structural Characterization

Beyond chromatographic and mass spectrometric methods, advanced techniques are employed to confirm the elemental composition and determine the precise three-dimensional structure of a compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While the crystal structure for this compound is not described in the searched literature, structural data for salts and derivatives of 1-(3-Chlorophenyl)piperazine are available. In the crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1), the six-membered piperazine ring in the cation adopts a slightly distorted chair conformation. doaj.org This type of analysis provides crucial information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. doaj.org Similar analysis of a larger derivative, 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, also provides detailed insights into the conformation of the piperazine ring and its substituents. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of elements within a compound, thereby confirming its empirical formula. For 1-(3-Chlorophenyl)piperazine, the chemical formula is established as C10H13ClN2. nih.govmzcloud.org This corresponds to a molecular weight of approximately 196.67 g/mol . nih.gov Elemental analysis would be employed to experimentally verify the percentage composition of carbon, hydrogen, chlorine, and nitrogen, ensuring it aligns with the theoretical values calculated from the empirical formula.

Interactive Table: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine This table lists key computed properties for the compound.

| Property | Value | Source |

| Molecular Formula | C10H13ClN2 | mzcloud.org |

| Molecular Weight | 196.67 g/mol | nih.gov |

| Exact Mass | 196.0767261 Da | nih.govlookchem.com |

| Heavy Atom Count | 13 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| IUPAC Name | 1-(3-chlorophenyl)piperazine | nih.gov |

Development of Specific Immunoassays for Analogues in Research Contexts

Immunoassays are widely used as a preliminary screening tool in toxicology due to their speed and suitability for high-throughput automation. rsc.organalyticaltoxicology.com However, their application for specific designer drugs like piperazine analogues presents challenges. Routine immunoassays often target common drugs of abuse and may not detect piperazine derivatives, highlighting the need for more specific tests. nih.gov

A significant issue with existing immunoassays is cross-reactivity, where the antibody interacts with structurally related but unintended compounds, leading to false-positive results. scispace.com For example, 1-(3-Chlorophenyl)piperazine has been shown to cause false positives on amphetamine and MDMA (Ecstasy) immunoassay screens. scispace.comnih.gov The Thermo Scientific DRI Amphetamines immunoassay, for instance, is susceptible to interference from m-CPP. nih.gov This underscores the necessity of developing more specific antibodies and immunoassays tailored for piperazine analogues to improve the accuracy of initial drug screening in research and clinical settings. nih.gov Confirmatory analysis using a more specific method like GC-MS or LC-MS/MS is required for all positive immunoassay results. scispace.com

Computational Chemistry and in Silico Approaches in the Study of 1 3 Chlorophenyl Piperazine 2,3 Dione

Molecular Mechanics and Quantum Chemical Calculations

No dedicated studies on the geometry optimization, conformational analysis using methods like Density Functional Theory (DFT), or electronic structure analysis (such as HOMO-LUMO energy gap or Molecular Electrostatic Potential) for 1-(3-Chlorophenyl)piperazine-2,3-dione have been published. Similarly, predictions of its spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) and computational examinations of its reactivity or reaction mechanisms are not present in available research.

Molecular Docking and Ligand-Based Drug Design Methodologies

There are no published molecular docking studies detailing the binding modes or affinities of this compound to any specific molecular targets. Ligand-based drug design approaches involving this specific compound are also absent from the literature. While numerous computational studies, including molecular docking, have been performed on various phenylpiperazine derivatives to investigate their interactions with biological targets, this research does not extend to the 2,3-dione variant. bohrium.comnih.govnih.govnih.govresearchgate.netnih.govijper.org

Until specific computational research is conducted and published on this compound, a detailed and scientifically accurate article on these in silico aspects cannot be provided.

Virtual Screening for Analog Discovery and Hit Identification

No published studies were identified that have utilized this compound as a scaffold or query in virtual screening campaigns to discover analogs or identify potential biological hits.

Pharmacophore Modeling and Similarity Searching

There is no available information on the development of pharmacophore models based on this compound or its use in similarity searching studies to identify compounds with potentially similar biological activities.

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability and Conformational Dynamics

No molecular dynamics simulation studies have been published that investigate the binding stability, conformational changes, or interaction dynamics of this compound with any protein target.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) in Preclinical Contexts

In silico predictive models for the ADME properties of this compound are not available in the public domain. Such studies are crucial in preclinical assessment but have not been reported for this compound.

Cheminformatics and Data Mining for Analogous Compound Property Analysis

A lack of data on this compound and its close analogs prevents any meaningful cheminformatics or data mining analysis to infer its physicochemical or biological properties.

Emerging Research Directions and Future Perspectives for 1 3 Chlorophenyl Piperazine 2,3 Dione Research

Design of Next-Generation Ligands with Enhanced Specificity and Potency

Information not available.

Exploration of Novel Therapeutic Hypotheses and Mechanisms (Preclinical Validation)

Information not available.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Information not available.

Mechanistic Studies at the Systems Biology Level (e.g., proteomics, metabolomics in animal models)

Information not available.

Development as a Research Probe for Specific Biological Pathways or Targets

Information not available.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.